molecular formula C14H7Cl3N2O B14177359 (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,3-dichlorophenyl)methanone CAS No. 858118-46-4

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,3-dichlorophenyl)methanone

Cat. No.: B14177359
CAS No.: 858118-46-4
M. Wt: 325.6 g/mol
InChI Key: SZBWROSEGFRPQK-UHFFFAOYSA-N
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Description

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,3-dichlorophenyl)methanone is a heterocyclic compound that features a pyrrolopyridine core substituted with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,3-dichlorophenyl)methanone typically involves the following steps:

    Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable nitrile or aldehyde.

    Coupling Reaction: The final step involves coupling the chlorinated pyrrolopyridine with a dichlorophenyl derivative using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,3-dichlorophenyl)methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,3-dichlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol
  • (5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol
  • (1H-Pyrrolo[2,3-b]pyridin-6-yl)methanol

Uniqueness

Compared to similar compounds, (4-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,3-dichlorophenyl)methanone is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties. The presence of multiple chlorine atoms can enhance its reactivity and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

858118-46-4

Molecular Formula

C14H7Cl3N2O

Molecular Weight

325.6 g/mol

IUPAC Name

(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-(2,3-dichlorophenyl)methanone

InChI

InChI=1S/C14H7Cl3N2O/c15-9-4-5-18-14-11(9)8(6-19-14)13(20)7-2-1-3-10(16)12(7)17/h1-6H,(H,18,19)

InChI Key

SZBWROSEGFRPQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=O)C2=CNC3=NC=CC(=C23)Cl

Origin of Product

United States

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